molecular formula C18H25N3O3S2 B2530383 1,3,5-trimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 1797845-37-4

1,3,5-trimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2530383
CAS No.: 1797845-37-4
M. Wt: 395.54
InChI Key: QWWUVLXMXTXYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-trimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H25N3O3S2 and its molecular weight is 395.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound 1,3,5-trimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide, due to its complex structure, is likely related to research on sulfonamide-containing derivatives for various biological activities. While specific studies on this exact compound were not found, similar sulfonamide derivatives have been extensively studied for their potential as cyclooxygenase-2 (COX-2) inhibitors, with applications in treating conditions like rheumatoid arthritis and osteoarthritis. For instance, a series of sulfonamide-containing 1,5-diarylpyrazole derivatives were synthesized and evaluated for their ability to inhibit COX-2 both in vitro and in vivo, leading to the identification of potent and selective inhibitors such as celecoxib (Penning et al., 1997).

Carbonic Anhydrase Inhibition

Further, the compound's structural features suggest potential for exploring carbonic anhydrase inhibitory activity. Research on related sulfonamide derivatives has shown significant inhibitory effects on carbonic anhydrase isoenzymes, which are crucial for various physiological functions. These studies have found compounds with superior inhibition activity compared to reference drugs, indicating the promise for new therapeutic agents (Kucukoglu et al., 2016), (Tuğrak et al., 2021).

Antimicrobial and Antiproliferative Activities

Moreover, the exploration of sulfonamide derivatives has extended into antimicrobial and antiproliferative activities, indicating a wide range of potential applications in medicinal chemistry. Some studies have shown that these compounds exhibit promising antiproliferative activities against various cancer cell lines, alongside antimicrobial effects (El‐Emary et al., 2002), (Ozmen Ozgun et al., 2019).

Properties

IUPAC Name

1,3,5-trimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S2/c1-14-17(15(2)21(3)20-14)26(22,23)19-13-18(9-11-24-12-10-18)25-16-7-5-4-6-8-16/h4-8,19H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWUVLXMXTXYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.